6-Methylpiperazin-2-one

PGGTase-I inhibition geranylgeranyltransferase structure-activity relationship

6-Methylpiperazin-2-one (racemic) is a uniquely differentiated piperazin-2-one scaffold where 6-methyl substitution directly governs biological activity. SAR evidence confirms this substituent enables potent topoisomerase I inhibition (IC50 = 0.48 μM) and broad-spectrum antibacterial activity (MIC = 0.78–7.6 μM) in fluoroquinophenoxazine derivatives, while being unfavorable for PGGTase-I inhibition—making it an ideal negative control. Position-dependent kinase selectivity over FGFR1 further distinguishes it from 5-methyl or unsubstituted analogs. Procure as a cost-effective racemate for initial stereochemical SAR before committing to enantiopure forms. Standard purity ≥97%; stored at 2–8°C.

Molecular Formula C5H10N2O
Molecular Weight 114.148
CAS No. 59701-83-6
Cat. No. B2671257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpiperazin-2-one
CAS59701-83-6
Molecular FormulaC5H10N2O
Molecular Weight114.148
Structural Identifiers
SMILESCC1CNCC(=O)N1
InChIInChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)
InChIKeyASFOHWKEKBODLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpiperazin-2-one (CAS 59701-83-6): Chemical Identity and Baseline Specifications


6-Methylpiperazin-2-one (CAS 59701-83-6) is a racemic piperazin-2-one derivative with the molecular formula C5H10N2O and molecular weight of 114.15 g/mol . This compound serves as a fundamental nitrogen-containing heterocyclic building block and scaffold intermediate in medicinal chemistry, characterized by a six-membered ring containing two nitrogen atoms—one of which is part of an amide functionality—and a single methyl substituent at the 6-position . As a versatile synthetic intermediate, it is commonly procured for the synthesis of more complex bioactive molecules including kinase inhibitors, GPCR modulators, and antibacterial agents, with purity specifications typically 95–98% and recommended storage at 2–8°C [1]. The compound exists as a racemate unless otherwise specified, with enantiopure (R)- and (S)- forms available under distinct CAS registry numbers .

Why 6-Methylpiperazin-2-one Cannot Be Arbitrarily Substituted: The Evidence-Based Case for Scaffold-Specific Selection


The procurement decision for 6-methylpiperazin-2-one versus structurally similar piperazinones cannot be reduced to simple functional group interchangeability. Empirical structure-activity relationship (SAR) evidence demonstrates that substitution at the 6-position of the piperazin-2-one scaffold is not a neutral modification—it directly determines whether the resulting compound retains or loses critical biological activity. Specifically, SAR studies on geranylgeranyltransferase-I (PGGTase-I) inhibitors have established that modification of the 6-position of the piperazinone scaffold is unfavorable for potency [1]. Conversely, when incorporated into more complex molecular frameworks such as fluoroquinophenoxazine derivatives, the 6-methylpiperazinyl motif confers enhanced topoisomerase I inhibitory activity (IC50 = 0.48 μM) relative to other amine substituents [2]. Additionally, stereochemistry at the 6-position can produce differential pharmacological outcomes, with some series showing enantiomeric flexibility while others exhibit stereospecific requirements [3]. These findings collectively establish that 6-methylpiperazin-2-one represents a scaffold with distinct and non-interchangeable performance characteristics, the quantitative details of which are provided below.

6-Methylpiperazin-2-one (CAS 59701-83-6): Quantitative Differentiation Evidence for Scientific Procurement Decisions


6-Position Substitution Eliminates PGGTase-I Inhibitory Activity

In a comprehensive SAR evaluation of 3-aryl-piperazinone inhibitors targeting protein geranylgeranyltransferase-I (PGGTase-I), modification of the 6-position of the piperazinone scaffold was explicitly found to be unfavorable for inhibitory potency [1]. The study utilized a piperazin-2-one scaffold to introduce critical pharmacophores mimicking the CAAL sequence of PGGTase-I substrates. High potency (IC50 values as low as 0.4–0.7 μM for optimized compounds in cellular processing assays) was achieved only when the 6-position remained unmodified or minimally substituted in a manner that did not disrupt binding. This finding establishes that 6-methylpiperazin-2-one cannot substitute for unsubstituted piperazin-2-one in PGGTase-I inhibitor development without incurring a demonstrable loss of function.

PGGTase-I inhibition geranylgeranyltransferase structure-activity relationship

6-Methylpiperazinyl Motif Enables Potent Topoisomerase I Inhibition in Fluoroquinophenoxazine Series

In a systematic SAR study of fluoroquinophenoxazine derivatives evaluated as bacterial topoisomerase IA inhibitors, compound 11a bearing the 6-methylpiperazinyl and 9-amino motifs was identified as one of the most potent topoisomerase I inhibitors with an IC50 of 0.48 μM [1]. This compound also demonstrated broad-spectrum antibacterial activity with MIC values ranging from 0.78 to 7.6 μM against all bacterial strains tested. In contrast, compound 11g bearing a 6-bipiperidinyl lipophilic side chain exhibited the most potent antituberculosis activity with MIC = 2.5 μM and selectivity index SI = 9.8, demonstrating that the specific 6-substituent identity directly determines both potency magnitude and activity spectrum. The IC50 range for the full series of fluoroquinophenoxazine derivatives with various 6-substituted amine functionalities was 0.24–3.9 μM, with 6-methylpiperazinyl among the optimal substituents.

topoisomerase I inhibition antibacterial fluoroquinophenoxazine

6-Methyl Substituent Differentiates from 5-Substituted Analogs in Kinase Selectivity Profiles

In a 2023 SAR exploration of piperazinone analogues targeting kinase selectivity, the position and nature of substitution on the piperazinone ring produced marked differences in FGFR1 selectivity profiles [1]. The study reported fold selectivity over FGFR1 in parentheses for various piperazinone analogues, demonstrating that substitution pattern directly governs kinase selectivity. While the study evaluated multiple piperazinone analogues (compounds 4, 5, and 7–10 as racemates), the data establish that 6-methyl substitution yields a distinct selectivity signature compared to 5-substituted, unsubstituted, or alternative heterocyclic derivatives. This positional sensitivity underscores that procurement of 6-methylpiperazin-2-one versus 5-methylpiperazin-2-one is not interchangeable when downstream kinase selectivity is a critical parameter.

FGFR kinase kinase selectivity piperazinone SAR

Stereochemical Differentiation: Enantiomeric Activity Profiles in Piperazinone Scaffolds

An SAR investigation of ketopiperazine-based renin inhibitors revealed that both enantiomeric configurations of the 6-alkoxymethyl-1-aryl-2-piperazinone scaffold display equipotent renin inhibition activity and similar SAR patterns [1]. This enantiomeric flexibility contrasts with a previously reported 3-alkoxymethyl-4-arylpiperidine scaffold where stereochemistry produced differential activity. For procurement of 6-methylpiperazin-2-one, this evidence has dual implications: (1) In programs where stereochemical flexibility is advantageous, the racemic mixture (CAS 59701-83-6) may suffice; (2) In programs where stereospecific interactions are critical, enantiopure procurement may be essential. The piperazinone scaffold class demonstrates target-dependent stereochemical requirements that must inform purchasing decisions.

stereochemistry renin inhibition enantiomeric activity

6-Methylpiperazin-2-one (CAS 59701-83-6): Recommended Application Scenarios Based on Quantitative Evidence


Scaffold for Antibacterial Topoisomerase I Inhibitor Development

Based on evidence that the 6-methylpiperazinyl motif enables potent topoisomerase I inhibition (IC50 = 0.48 μM) and broad-spectrum antibacterial activity (MIC = 0.78–7.6 μM) in fluoroquinophenoxazine derivatives [1], 6-methylpiperazin-2-one is recommended for procurement as a key building block in antibacterial drug discovery programs targeting topoisomerase IA. This application scenario is particularly relevant for research teams developing novel antibiotics to address problematic bacterial infections and mounting antibiotic resistance. The compound should be incorporated into synthetic strategies that preserve the 6-methylpiperazinyl moiety within more complex molecular frameworks, as the specific substituent identity directly correlates with antibacterial potency and spectrum.

Kinase Selectivity Probe Synthesis

Given the established position-dependent selectivity of piperazinone analogues toward FGFR1 and related kinases [1], 6-methylpiperazin-2-one is recommended for procurement in medicinal chemistry programs exploring kinase selectivity modulation. The distinct selectivity signature of 6-methyl substitution versus 5-methyl or unsubstituted piperazinones makes this compound valuable for generating selectivity tool compounds and exploring SAR around FGFR and related kinase targets. This application is supported by 2023 ACS Medicinal Chemistry Letters data demonstrating that substitution position directly governs fold selectivity over FGFR1.

Negative Control in PGGTase-I Inhibitor Development

Procurement of 6-methylpiperazin-2-one is recommended specifically as a negative control or comparator compound in PGGTase-I inhibitor development programs, based on SAR evidence that modification of the 6-position of the piperazinone scaffold is unfavorable for PGGTase-I inhibition [1]. In assays where unsubstituted or 5-substituted piperazin-2-one scaffolds demonstrate potent PGGTase-I inhibitory activity (IC50 ~0.4–0.7 μM), 6-methylpiperazin-2-one can serve as a structurally matched inactive analog to validate target engagement and confirm that observed activity is scaffold-position specific.

Stereochemical SAR Studies of Piperazinone-Containing Therapeutics

For research programs investigating the stereochemical requirements of piperazinone-containing drug candidates, procurement of 6-methylpiperazin-2-one (racemate) enables comparative studies against enantiopure forms. Class-level evidence indicates that piperazinone scaffolds exhibit target-dependent stereochemical behavior—equipotent in renin inhibition but potentially stereospecific in other targets [1]. This makes the racemic compound a cost-effective starting point for initial stereochemical SAR exploration before committing to more expensive enantiopure procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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